Elatoside J
Description
Elatoside J is a triterpene saponin isolated from the young shoots ("taranome") of Aralia elata Seem., a plant traditionally used in East Asian medicine for its antidiabetic, anti-inflammatory, and cardioprotective properties . These compounds are part of a broader family of triterpene saponins with demonstrated bioactivities, including hypoglycemic, antioxidant, and anti-inflammatory effects.
Properties
CAS No. |
171828-79-8 |
|---|---|
Molecular Formula |
C48H78O19 |
Molecular Weight |
959.1 g/mol |
IUPAC Name |
10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C48H78O19/c1-43(2)13-15-48(42(60)61)16-14-46(5)22(23(48)17-43)7-8-28-44(3)11-10-29(45(4,21-52)27(44)9-12-47(28,46)6)65-41-38(67-40-36(59)34(57)31(54)25(19-50)63-40)37(32(55)26(20-51)64-41)66-39-35(58)33(56)30(53)24(18-49)62-39/h7,23-41,49-59H,8-21H2,1-6H3,(H,60,61) |
InChI Key |
IIJRVKCBZJDXQK-UHFFFAOYSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |
melting_point |
262-264°C |
Other CAS No. |
171828-79-8 |
physical_description |
Solid |
Synonyms |
elatoside J |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Elatosides and Related Compounds
Note: The exact glycosylation pattern of this compound remains uncharacterized in the provided evidence.
Pharmacological Activity Comparison
Elatosides exhibit diverse bioactivities depending on their structural nuances. Below is a functional comparison based on available research:
Table 2: Pharmacological Activities of Elatosides and Related Compounds
Inference: this compound’s proposed antidiabetic activity is extrapolated from its structural similarity to Elatosides E and F, which inhibit α-glucosidase and improve insulin sensitivity . However, direct evidence for this compound’s mechanism is lacking in the provided data.
Research Findings and Mechanistic Insights
Hypoglycemic Activity
- Elatoside E and F : These compounds reduce blood glucose by inhibiting α-glucosidase and enhancing insulin signaling via AMPK and PI3K/Akt pathways . Elatoside E also upregulates SERCA2 activity, improving calcium handling in hepatocytes .
- This compound : Likely shares these pathways but may differ in potency due to glycosylation variations.
Cardioprotective Effects
Anti-inflammatory and Antioxidant Effects
- Congmuyanoside V and Tarasaponin IV: Suppress neutrophil superoxide generation by inhibiting p47phox membrane translocation and tyrosine kinase activity .
- This compound : May exhibit similar anti-inflammatory effects but requires validation.
Q & A
Q. What methodologies enable the study of synergistic effects between this compound and existing therapeutic agents?
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